2-(Azepan-2-yl)-1-cyclobutylethan-1-one
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Overview
Description
2-(Azepan-2-yl)-1-cyclobutylethan-1-one is an organic compound that features a seven-membered azepane ring and a cyclobutyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-cyclobutylethan-1-one typically involves the reaction of azepane derivatives with cyclobutyl ketones under specific conditions. One common method includes the use of a base to deprotonate the azepane, followed by nucleophilic attack on the cyclobutyl ketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)-1-cyclobutylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclobutyl carboxylic acid or azepane ketones.
Reduction: Formation of cyclobutyl alcohol derivatives.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
2-(Azepan-2-yl)-1-cyclobutylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-cyclobutylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-2-yl)-1-phenylethan-1-one: Features a phenyl group instead of a cyclobutyl group.
2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one: Contains a furan ring instead of a cyclobutyl group
Uniqueness
2-(Azepan-2-yl)-1-cyclobutylethan-1-one is unique due to its combination of the azepane ring and cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H21NO |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-cyclobutylethanone |
InChI |
InChI=1S/C12H21NO/c14-12(10-5-4-6-10)9-11-7-2-1-3-8-13-11/h10-11,13H,1-9H2 |
InChI Key |
YIGFFUWTJJMTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2CCC2 |
Origin of Product |
United States |
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